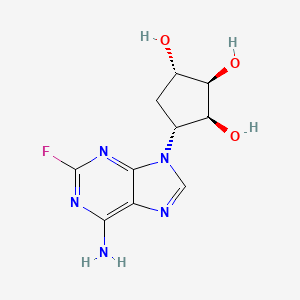

2-Fluoronoraristeromycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoronoraristeromycin, also known as this compound, is a useful research compound. Its molecular formula is C10H12FN5O3 and its molecular weight is 269.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Activity

Mechanism of Action:

2-Fluoronoraristeromycin acts primarily by inhibiting the S-adenosylhomocysteine hydrolase enzyme, which is crucial for viral RNA capping. This inhibition disrupts the replication of various RNA viruses, including coronaviruses such as MERS-CoV and SARS-CoV-2. The compound's structural modification with a fluorine atom enhances its binding affinity to the target enzyme, thereby increasing its antiviral potency .

Efficacy Against RNA Viruses:

Research has demonstrated that this compound exhibits significant antiviral effects in vitro:

- MERS-CoV: The compound has shown a reduction in viral progeny production by approximately 2.5 log units when applied before or shortly after infection .

- SARS-CoV-2: Although it displayed some cytotoxicity, low-micromolar concentrations effectively inhibited viral replication in cell-based assays .

Study 1: Inhibition of MERS-CoV

A study published in 2021 evaluated the antiviral effects of 6′,6′-difluoro-aristeromycin (a derivative of this compound) against MERS-CoV. The results indicated that treatment with this compound significantly reduced viral titers in Vero and MRC-5 cells. The study also noted the emergence of drug-resistant viral strains after prolonged exposure to the compound, indicating the need for further research into combination therapies to mitigate resistance development .

Study 2: Broad-Spectrum Antiviral Potential

Another investigation focused on the broader implications of fluorinated aristeromycins as potential antiviral agents. The study found that these compounds could inhibit various RNA viruses, including chikungunya and Zika viruses, suggesting their utility in developing broad-spectrum antiviral drugs .

Comparative Efficacy Table

Análisis De Reacciones Químicas

Dihydroxylation and Stereochemical Control

The coupled product (9 ) undergoes dihydroxylation to introduce vicinal diol functionality:

-

Reagents : Osmium tetroxide (OsO₄), 4-methylmorpholine N-oxide (NMO)

-

Conditions : Acetone/water mixture

-

Product : Diol (10 )

This reaction proceeds with stereochemical control, yielding the cis-diol configuration critical for biological activity. OsO₄ facilitates syn-addition across the double bond .

Deprotection and Final Product Isolation

Sequential deprotection steps yield the final compound:

-

Boc Removal :

-

Deacetylation :

Alternative Synthetic Routes

A palladium-mediated coupling approach has also been explored:

-

Substrates : (1S,4R)-cis-4-acetoxy-2-cyclopenten-1-ol and sodium salt of 2-fluoroadenine

-

Product : (1S,4R)-4-(6-amino-2-fluoro-9H-purin-9-yl)cyclopent-2-en-1-ol

This method bypasses Boc protection but lacks detailed yield data in available literature .

Key Reaction Data Table

Comparative Analysis of Synthetic Efficiency

-

Boc Protection Advantage : The Mitsunobu route using bis-Boc-2-fluoroadenine achieves higher yields (88%) compared to unprotected substrates (<50%) due to improved solubility .

-

Stereochemical Outcomes : Both Mitsunobu and palladium routes retain the desired (1S,4R) configuration, critical for SAH hydrolase inhibition .

Mechanistic Insights

-

Mitsunobu Reaction : Proceeds via a radical mechanism, with DIAD and PPh₃ generating the required redox environment for nucleophilic substitution .

-

Dihydroxylation : OsO₄ mediates syn-addition, forming the cis-diol essential for mimicking natural nucleosides .

Research Implications

The optimized Mitsunobu protocol enables scalable synthesis of fluorinated carbocyclic nucleosides. The high yield and stereochemical fidelity of this route support further exploration of this compound derivatives for antiviral applications .

Propiedades

Fórmula molecular |

C10H12FN5O3 |

|---|---|

Peso molecular |

269.23 g/mol |

Nombre IUPAC |

(1S,2R,3S,4R)-4-(6-amino-2-fluoropurin-9-yl)cyclopentane-1,2,3-triol |

InChI |

InChI=1S/C10H12FN5O3/c11-10-14-8(12)5-9(15-10)16(2-13-5)3-1-4(17)7(19)6(3)18/h2-4,6-7,17-19H,1H2,(H2,12,14,15)/t3-,4+,6+,7-/m1/s1 |

Clave InChI |

AJVKXNXJKJUXAE-LPWJYYESSA-N |

SMILES isomérico |

C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N2C=NC3=C(N=C(N=C32)F)N |

SMILES canónico |

C1C(C(C(C1O)O)O)N2C=NC3=C(N=C(N=C32)F)N |

Sinónimos |

2-fluoronoraristeromycin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.